molecular formula C20H21NO5 B8179230 N-Fmoc-N,O-dimethyl-D-serine

N-Fmoc-N,O-dimethyl-D-serine

Cat. No.: B8179230
M. Wt: 355.4 g/mol
InChI Key: CTHCRMIWFPLNJK-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N,O-dimethyl-D-serine: is a derivative of the amino acid serine. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and methyl groups attached to both the nitrogen and oxygen atoms. This compound is primarily used in peptide synthesis and organic chemistry due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N,O-dimethyl-D-serine typically involves the protection of the amino group of D-serine with the Fmoc group. This can be achieved by reacting D-serine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine . The methylation of the nitrogen and oxygen atoms can be carried out using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of N-Fmoc-N,O-dimethyl-D-serine involves the protection of the amino group with the Fmoc group, which can be removed under basic conditions. The Fmoc group stabilizes the compound and prevents unwanted side reactions during peptide synthesis . The methyl groups attached to the nitrogen and oxygen atoms enhance the compound’s stability and solubility .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the methyl groups on the nitrogen and oxygen atoms. This combination provides enhanced stability and solubility, making it a valuable compound in peptide synthesis and organic chemistry .

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHCRMIWFPLNJK-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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